![molecular formula C12H24ClN3O2 B13514246 Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[321]octane-4-carboxylate hydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds include other diazabicyclo[3.2.1]octane derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride .
Uniqueness
What sets tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride apart is its specific substitution pattern and stereochemistry, which can confer unique properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and other bioactive molecules.
特性
分子式 |
C12H24ClN3O2 |
|---|---|
分子量 |
277.79 g/mol |
IUPAC名 |
tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(6-13)14-5-4-9(15)7-14;/h9-10H,4-8,13H2,1-3H3;1H |
InChIキー |
FKKABQHXGNBTNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(N2CCC1C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


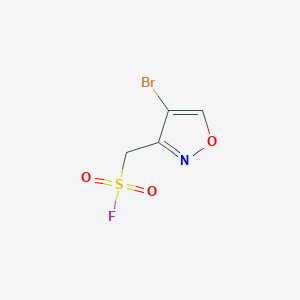

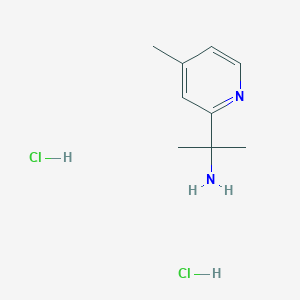

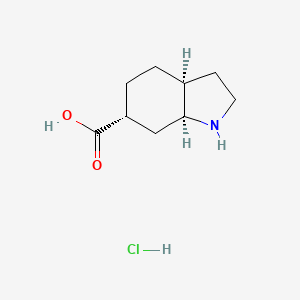
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
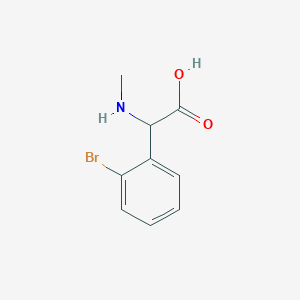
![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
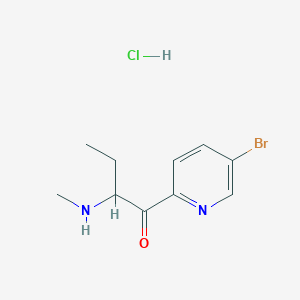
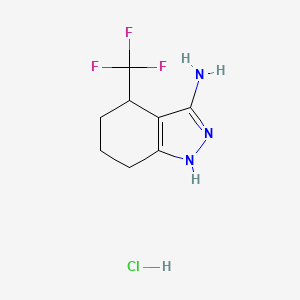


amino}acetic acid hydrochloride](/img/structure/B13514235.png)

